2,4,6-Trifluorobenzamida

Descripción general

Descripción

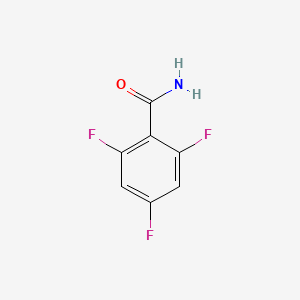

2,4,6-Trifluorobenzamide is an organic compound with the molecular formula C7H4F3NO It is a derivative of benzamide where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 6 positions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that 2,4,6-trifluorobenzamide derivatives exhibit promising anticancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the bioavailability of drug candidates. For instance, studies have shown that these compounds can inhibit tumor growth by inducing apoptosis and arresting the cell cycle. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, such as HeLa and A549 cells, attributed to their ability to disrupt microtubule dynamics essential for mitosis.

JAK-2 Inhibition

The compound has been investigated for its role as a Janus kinase 2 (JAK-2) inhibitor. JAK-2 is crucial in signaling pathways associated with hematological malignancies. Compounds targeting JAK-2 are being developed for therapeutic applications in conditions like myeloproliferative neoplasms and acute lymphoblastic leukemia. Structural modifications of 2,4,6-trifluorobenzamide could enhance efficacy and selectivity against JAK-2.

Anti-inflammatory Effects

Additionally, 2,4,6-trifluorobenzamide has shown potential anti-inflammatory effects by modulating immune cell activity. It may inhibit protein tyrosine kinases involved in T-cell activation, suggesting applications in treating autoimmune diseases such as rheumatoid arthritis.

Agrochemical Applications

Insecticidal Activity

Derivatives of 2,4,6-trifluorobenzamide have demonstrated significant insecticidal properties against agricultural pests. In studies evaluating its effectiveness against Plutella xylostella (diamondback moth) and Spodoptera frugiperda (fall armyworm), certain derivatives achieved mortality rates exceeding 97% at low concentrations (1 mg/L) against Plutella xylostella. This highlights the potential for developing new insecticides based on this compound to manage agricultural pests effectively.

Material Science

Polymer Chemistry

Incorporating trifluoromethyl groups into polymer matrices has been explored to enhance thermal stability and chemical resistance. 2,4,6-Trifluorobenzamide serves as a building block for synthesizing fluorinated polymers with superior properties suitable for applications in coatings and electronics. The unique characteristics imparted by fluorination result in materials with lower surface energy and improved hydrophobicity.

Case Studies

- Anticancer Properties : A study involving HeLa and A549 cell lines demonstrated that treatment with 2,4,6-trifluorobenzamide resulted in significant cytotoxic effects due to its ability to disrupt microtubule dynamics essential for cell division.

- Insecticidal Efficacy : In a comparative study of insecticidal activity against Plutella xylostella, a derivative exhibited a mortality rate of 97.67% at a concentration of 1 mg/L.

- JAK-2 Inhibition Mechanism : Investigations into the mechanism of action revealed that compounds derived from 2,4,6-trifluorobenzamide could effectively inhibit JAK-2 signaling pathways implicated in various hematological disorders.

Summary of Findings

The diverse applications of 2,4,6-trifluorobenzamide span medicinal chemistry with promising anticancer and anti-inflammatory properties; agrochemical uses demonstrating significant insecticidal activity; and material science where it enhances polymer characteristics. The ongoing research continues to uncover new potentials for this compound across various scientific domains.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluorobenzamide typically involves the fluorination of benzamide derivatives. One common method starts with pentachlorobenzonitrile, which undergoes a fluorination reaction with anhydrous potassium fluoride in an organic solvent to produce 2,4,6-trifluorobenzonitrile. This intermediate is then subjected to hydrogenation and dechlorination reactions to yield 2,4,6-Trifluorobenzamide .

Industrial Production Methods: Industrial production of 2,4,6-Trifluorobenzamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2,4,6-Trifluorobenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

Mecanismo De Acción

The mechanism of action of 2,4,6-Trifluorobenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

2,3,6-Trifluorobenzamide: Another trifluorinated benzamide with fluorine atoms at different positions.

2,4,5-Trifluorobenzamide: Similar structure but with fluorine atoms at the 2, 4, and 5 positions .

Uniqueness: 2,4,6-Trifluorobenzamide is unique due to its specific fluorination pattern, which imparts distinct chemical properties and reactivity compared to its isomers. This makes it particularly valuable in certain synthetic and research applications .

Actividad Biológica

2,4,6-Trifluorobenzamide (TFB) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

2,4,6-Trifluorobenzamide has the chemical formula and is characterized by three fluorine atoms positioned at the 2, 4, and 6 positions of the benzene ring. Its molecular structure contributes to its reactivity and interaction with biological targets.

Calcium Signaling Inhibition

Recent studies have highlighted TFB's role as an intracellular calcium signaling inhibitor . It has been shown to inhibit store-operated calcium (SOC) channels, which are critical in various cellular processes including enzyme secretion and muscle contraction. This mechanism is particularly relevant in the context of treating conditions like pancreatitis, where inappropriate calcium signaling leads to premature activation of digestive enzymes .

Inhibition of AP-1 Pathway

TFB has also been investigated for its effects on the Activator Protein 1 (AP-1) signaling pathway. AP-1 is a transcription factor involved in regulating gene expression in response to a variety of stimuli, including stress and inflammation. Inhibiting this pathway can potentially mitigate inflammatory responses and tissue damage associated with diseases such as arthritis .

Antiproliferative Effects

Research indicates that TFB exhibits antiproliferative activity against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. For instance, studies have demonstrated that TFB can downregulate the expression of cyclin D proteins, leading to reduced cell cycle progression .

Neuroprotective Properties

In addition to its effects on cancer cells, TFB has shown promise in neuroprotection. It may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's disease. The neuroprotective effects are believed to be mediated through its ability to modulate calcium influx and reduce excitotoxicity .

Research Findings and Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study A (2019) | TFB inhibited SOC channels in pancreatic acinar cells, reducing enzyme activation | Potential therapeutic agent for pancreatitis |

| Study B (2020) | Demonstrated antiproliferative effects on breast cancer cell lines | Possible application in cancer therapy |

| Study C (2021) | Showed neuroprotective effects in vitro against oxidative stress | Implications for neurodegenerative disease treatment |

Safety and Toxicity

While TFB shows significant biological activity, safety assessments are crucial for its therapeutic use. Preliminary toxicity studies indicate that TFB has a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully understand its long-term effects and potential toxicity mechanisms .

Propiedades

IUPAC Name |

2,4,6-trifluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPJPMSPYIODNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380312 | |

| Record name | 2,4,6-Trifluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82019-50-9 | |

| Record name | 2,4,6-Trifluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trifluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.